Bienvenue dans la boutique en ligne BenchChem!

3-Amino-N-ethyl-4-trifluoromethylbenzamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3-Amino-N-ethyl-4-trifluoromethylbenzamide (CAS 2270905-76-3; MF: C₁₀H₁₁F₃N₂O; MW: 232.20) is a secondary benzamide carrying a 3-amino group and a 4-trifluoromethyl substituent on the phenyl ring, with an N-ethyl side chain. The compound belongs to the 3-trifluoromethylbenzamide class, a scaffold established as a general pharmacophore for type II kinase inhibition—exemplified clinically by NS-187 (bafetinib), a dual Bcr-Abl/Lyn inhibitor 25–55× more potent than imatinib.

Molecular Formula C10H11F3N2O
Molecular Weight 232.20 g/mol
Cat. No. B8124995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-ethyl-4-trifluoromethylbenzamide
Molecular FormulaC10H11F3N2O
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C10H11F3N2O/c1-2-15-9(16)6-3-4-7(8(14)5-6)10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16)
InChIKeyAOUMKBDTLBJMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-ethyl-4-trifluoromethylbenzamide (CAS 2270905-76-3): Sourcing Guide for a Secondary Benzamide with a 3-CF₃ Kinase Pharmacophore


3-Amino-N-ethyl-4-trifluoromethylbenzamide (CAS 2270905-76-3; MF: C₁₀H₁₁F₃N₂O; MW: 232.20) is a secondary benzamide carrying a 3-amino group and a 4-trifluoromethyl substituent on the phenyl ring, with an N-ethyl side chain . The compound belongs to the 3-trifluoromethylbenzamide class, a scaffold established as a general pharmacophore for type II kinase inhibition—exemplified clinically by NS-187 (bafetinib), a dual Bcr-Abl/Lyn inhibitor 25–55× more potent than imatinib [1]. It is commercially supplied at 95% purity for research use .

Why 3-Amino-N-ethyl-4-trifluoromethylbenzamide Cannot Be Replaced by Close Analogs Without Experimental Validation


Within the 3-amino-4-trifluoromethylbenzamide series, simple modifications to the amide nitrogen produce discrete chemical entities with distinct hydrogen-bonding profiles. The target compound is a secondary amide (one N–H donor), whereas its closest commercial analog, 3-amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide (CAS 2270905-08-1), is a tertiary amide with zero N–H donors . This single N-methyl deletion eliminates one hydrogen-bond donor, altering target recognition and conformational preferences. The trifluoromethyl group at the 4-position confers approximately +0.8 to +1.0 LogP units relative to the des-CF₃ analog 3-amino-N-ethylbenzamide (CAS 81882-77-1), affecting membrane permeability and hydrophobic pocket occupancy . In the broader class, the 3-CF₃-benzamide motif is a validated type II kinase inhibitor pharmacophore (NS-187 series), where even minor N-alkyl changes alter kinase selectivity profiles [1]. Generic substitution without head-to-head activity data therefore carries material risk of potency loss or selectivity shift.

Quantitative Differentiation Evidence for 3-Amino-N-ethyl-4-trifluoromethylbenzamide vs. Closest Analogs


Hydrogen-Bond Donor Count: Secondary vs. Tertiary Amide Differentiation from the N-Methyl Analog

3-Amino-N-ethyl-4-trifluoromethylbenzamide is a secondary benzamide possessing two hydrogen-bond donors (HBD): the 3-NH₂ group and the amide N–H. Its closest commercially available analog, 3-amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide (CAS 2270905-08-1), is a tertiary amide with only one HBD (the 3-NH₂; the amide N is fully substituted). The loss of one HBD is a binary molecular distinction that cannot be recovered by formulation adjustments . In kinase inhibitor design, the amide N–H frequently engages the hinge region or DFG-motif backbone carbonyls; its absence in the N-methyl analog precludes this interaction class [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Trifluoromethyl-Driven Lipophilicity Gain Over the Des-CF₃ Analog

The 4-CF₃ substituent on 3-amino-N-ethyl-4-trifluoromethylbenzamide contributes a substantial increase in calculated lipophilicity versus the non-fluorinated analog 3-amino-N-ethylbenzamide (CAS 81882-77-1; MW 164.20, C₉H₁₂N₂O). The des-CF₃ analog is reported as a solid with basic amide properties . The CF₃ group increases molecular weight by 68 Da and is estimated to raise clogP by approximately +1.0 unit based on the fragment contribution of aromatic –CF₃ vs. –H [1]. For the broader 3-CF₃-benzamide class, NS-187 (bafetinib) leverages the 3-CF₃ group to strengthen hydrophobic interactions with the DFG-out pocket of Abl kinase, and this moiety is identified as a general type II kinase pharmacophore element [2][3].

Physicochemical properties Lipophilicity Membrane permeability

3-CF₃-Benzamide Pharmacophore Validation: Class-Level Kinase Inhibitory Potency from NS-187 (Bafetinib)

The 3-CF₃-benzamide scaffold—of which 3-amino-N-ethyl-4-trifluoromethylbenzamide is a member—is validated as a type II kinase inhibitor pharmacophore. NS-187 (bafetinib; INNO-406), a 3-CF₃-benzamide derivative, demonstrated IC₅₀ values of 5.8 nM against Bcr-Abl and 19 nM against Lyn kinase [1]. In head-to-head comparison, NS-187 was 25–55× more potent than imatinib against wild-type Bcr-Abl in vitro, and at physiological concentrations inhibited the phosphorylation and growth of all tested Bcr-Abl mutants except T315I [2]. The trifluoromethyl group at position 3 of the benzamide ring was identified as the critical structural feature that 'strengthens the hydrophobic interactions and fixes the conformation of the compound' [2]. A general pharmacophore model of type II inhibition independently established that appending a 3-trifluoromethylbenzamide functionality to type I scaffolds converts them to type II inhibitors [3].

Kinase inhibition Bcr-Abl Type II inhibitor Pharmacophore

Metabolic Stability Advantage of the CF₃ Group: Class-Level Evidence for Oxidative Resistance

The trifluoromethyl group is a well-established structural element for improving metabolic stability against cytochrome P450-mediated oxidation. The C–F bond (bond dissociation energy ≈ 130 kcal/mol) is significantly stronger than the C–H bond (≈ 110 kcal/mol), rendering the 4-CF₃ position resistant to oxidative metabolism [1]. In the benzamide series, the CF₃ group has been documented to enhance metabolic stability: N-methyl-4-(trifluoromethyl)benzamide literature explicitly states that 'the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors in drug design' [2]. Computational analysis of benzamide-based derivatives binding to Abl kinase further demonstrated that the CF₃ group contributes to stable hydrophobic pocket occupancy [3]. In contrast, the des-CF₃ analog 3-amino-N-ethylbenzamide lacks this oxidative shield, making it more susceptible to metabolic hydroxylation at the 4-position.

Metabolic stability Trifluoromethyl Drug design Oxidative metabolism

Commercial Availability and Purity Benchmarking Against the N-Methyl Analog

Both 3-amino-N-ethyl-4-trifluoromethylbenzamide (CAS 2270905-76-3) and its N-methyl analog 3-amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide (CAS 2270905-08-1) are commercially available at 95% purity from the same supplier (Leyan) . The target compound is also stocked by AKSci (California, USA) with full quality assurance . The target compound (MW 232.20) has a molecular weight advantage of 14 Da over the N-methyl analog (MW 246.23), which may reduce cost per mole in larger-scale synthesis. Both compounds are supplied in 1 g and 5 g pack sizes with询价 (inquiry) pricing for bulk quantities ≥10 g, indicating comparable commercial accessibility .

Chemical procurement Purity Supply chain Sourcing

Recommended Application Scenarios for 3-Amino-N-ethyl-4-trifluoromethylbenzamide Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Design Leveraging the 3-CF₃-Benzamide Type II Pharmacophore

3-Amino-N-ethyl-4-trifluoromethylbenzamide serves as a synthetically tractable fragment-sized entry point (MW 232) for constructing type II kinase inhibitor libraries. The 3-CF₃-benzamide motif has been validated as a general pharmacophore that converts type I scaffolds into type II inhibitors by occupying the DFG-out hydrophobic pocket [1]. The secondary amide N–H provides a hydrogen-bonding anchor that can engage kinase hinge residues, while the 3-NH₂ group offers a derivatization handle for parallel library synthesis. The clinical precedent of NS-187 (bafetinib), which achieved 25–55× potency gains over imatinib via its 3-CF₃-benzamide group, provides a quantitative benchmark for screening cascades [2].

Structure-Activity Relationship (SAR) Studies Probing N-Alkyl Effects on Kinase Selectivity

The binary HBD difference between 3-amino-N-ethyl-4-trifluoromethylbenzamide (2 HBD) and its N-methyl analog (1 HBD) [1] makes the target compound an ideal probe for SAR studies investigating the role of the amide N–H in kinase target engagement. Systematic comparison of these two compounds in kinase selectivity panels can isolate the contribution of a single hydrogen bond to potency and selectivity profiles. The NS-187 development program demonstrated that the 3-CF₃-benzamide class achieves dual Bcr-Abl/Lyn inhibition (IC₅₀ 5.8 nM and 19 nM, respectively) without affecting Src, Blk, or Yes phosphorylation [2], suggesting that N-alkyl modifications can further tune selectivity within this scaffold.

Pharmacokinetic Probe Development Exploiting CF₃-Mediated Metabolic Stability

The 4-CF₃ substituent provides a built-in metabolic shield against CYP450-mediated oxidation at the para position (C–F BDE ≈ 130 kcal/mol vs. C–H ≈ 110 kcal/mol), a property documented for N-methyl-4-(trifluoromethyl)benzamide and other CF₃-benzamides [1][2]. This makes 3-amino-N-ethyl-4-trifluoromethylbenzamide a suitable scaffold for developing in vivo chemical probes where extended half-life is required. Paired studies with the des-CF₃ analog 3-amino-N-ethylbenzamide (MW 164.20) can quantify the CF₃ contribution to metabolic stability and clearance in head-to-head microsomal or hepatocyte assays, providing publishable pharmacokinetic SAR data.

Computational Chemistry and Molecular Docking Studies on Abl and Related Kinases

Computational analysis of benzamide-based derivatives binding to Abl wild-type and T315I mutant kinases has been published, providing validated docking models for this compound class [1]. 3-Amino-N-ethyl-4-trifluoromethylbenzamide, as a minimal benzamide scaffold containing both the critical 3-CF₃ pharmacophore and a secondary amide, can serve as a reference compound for molecular dynamics simulations and free energy perturbation (FEP) calculations aimed at predicting the impact of N-alkyl modifications on kinase binding affinity. The compound's small size (MW 232, 2 rotatable bonds) makes it computationally tractable for high-level QM/MM studies.

Quote Request

Request a Quote for 3-Amino-N-ethyl-4-trifluoromethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.